4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C7H5BrF3N2O2. It is a pyrazole derivative that features a bromine atom and a trifluoropropyl group, making it a compound of interest in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 4-bromo-1H-pyrazole with 3,3,3-trifluoropropyl bromide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then subjected to carboxylation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions helps in scaling up the production while maintaining the purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically in the presence of a base.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.
Scientific Research Applications
4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: Used in the development of agrochemicals and materials science for creating new polymers and coatings.
Mechanism of Action
The mechanism of action of 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The bromine and trifluoropropyl groups can enhance binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-pyrazole-3-carboxylic acid: Lacks the trifluoropropyl group, which may result in different chemical and biological properties.
1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid:
Uniqueness
The presence of both the bromine atom and the trifluoropropyl group in 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
4-bromo-1-(3,3,3-trifluoropropyl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF3N2O2/c8-4-3-13(2-1-7(9,10)11)12-5(4)6(14)15/h3H,1-2H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMKHTBJOVZZDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCC(F)(F)F)C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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